molecular formula C16H18N2O3S B2553382 Ethyl 3,4-dimethyl-2-(4-methylbenzoyl)imino-1,3-thiazole-5-carboxylate CAS No. 476628-03-2

Ethyl 3,4-dimethyl-2-(4-methylbenzoyl)imino-1,3-thiazole-5-carboxylate

Cat. No. B2553382
CAS RN: 476628-03-2
M. Wt: 318.39
InChI Key: PNLUJEMBRDLUML-MSUUIHNZSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazoles are known for their diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The compound also contains a benzoyl group (a benzene ring attached to a carbonyl group), and an imino group (a nitrogen atom double-bonded to a carbon atom) .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the exocyclic double bond . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzoyl group might increase its lipophilicity, which could affect its solubility and its ability to cross biological membranes .

Safety And Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the therapeutic potential of thiazole derivatives, future research could involve further exploration of the biological activity of this compound, as well as the development of methods for its synthesis .

properties

IUPAC Name

ethyl 3,4-dimethyl-2-(4-methylbenzoyl)imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-5-21-15(20)13-11(3)18(4)16(22-13)17-14(19)12-8-6-10(2)7-9-12/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLUJEMBRDLUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)C)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3,4-dimethyl-2-(4-methylbenzoyl)imino-1,3-thiazole-5-carboxylate

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